

Z-DL-Phe(4-CL)-OH chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Z-DL-Phe(4-CL)-OH**

Cat. No.: **B1596656**

[Get Quote](#)

An In-Depth Technical Guide to N- α -Benzylloxycarbonyl-DL-4-chlorophenylalanine (**Z-DL-Phe(4-CL)-OH**): Properties, Structure, and Applications

Introduction

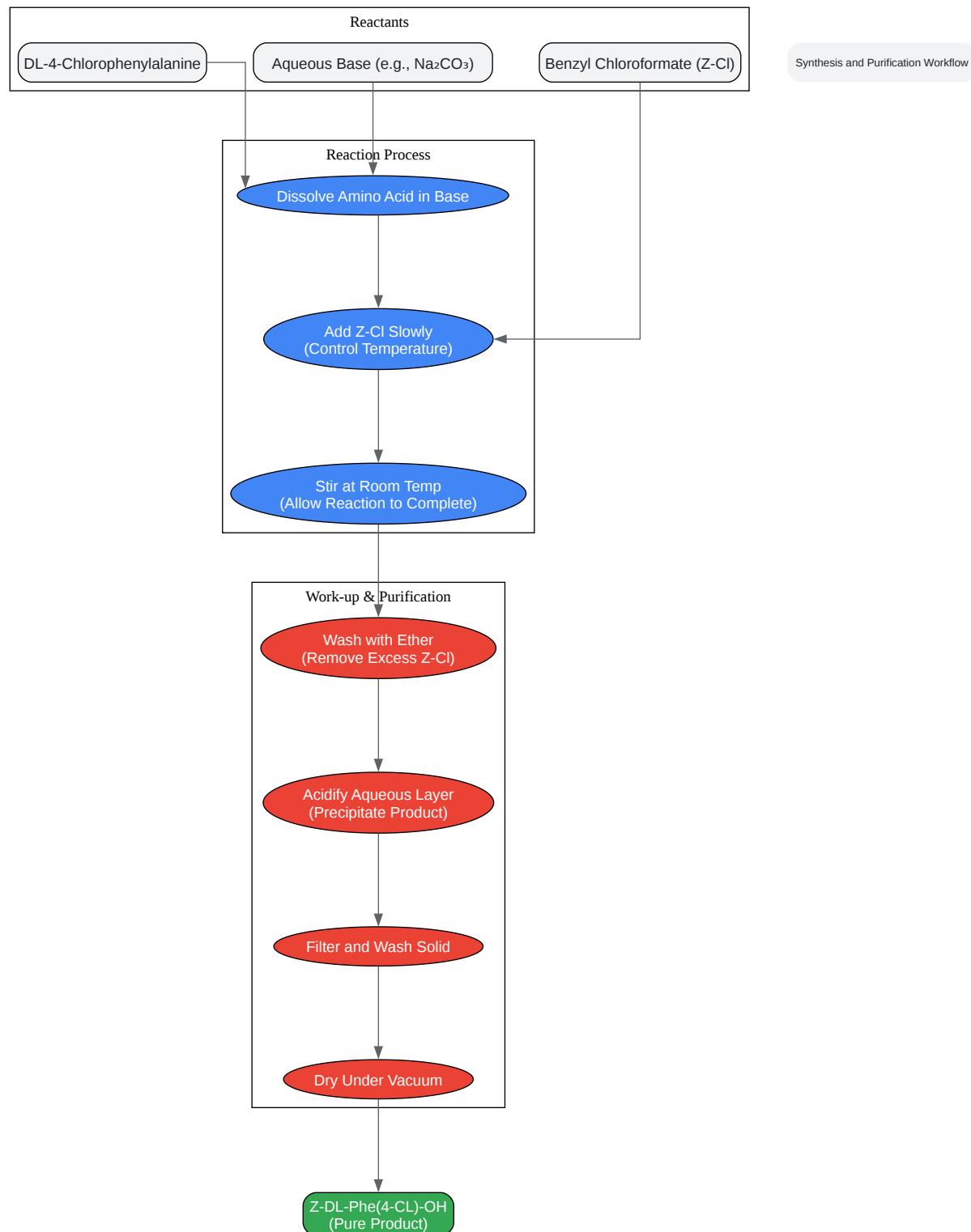
N- α -Benzylloxycarbonyl-DL-4-chlorophenylalanine, commonly abbreviated as **Z-DL-Phe(4-CL)-OH**, is a chemically modified, non-proteinogenic amino acid. It belongs to a class of essential reagents used extensively in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. This molecule is fundamentally a DL-phenylalanine derivative featuring two critical modifications: a chlorine atom at the para- (4th) position of the phenyl ring and a benzylloxycarbonyl (Z) group protecting the α -amino functionality.

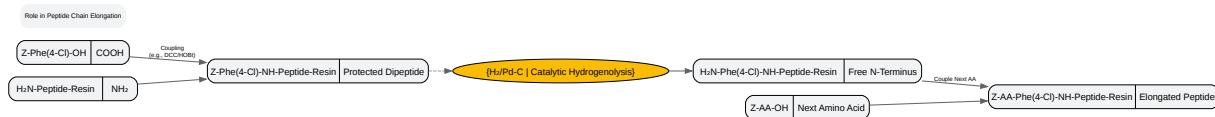
The presence of the 4-chloro substituent provides unique steric and electronic properties, making it a valuable probe for studying protein-ligand interactions and for developing peptide-based therapeutics with enhanced stability or modified biological activity. The benzylloxycarbonyl group is a classic, robust protecting group that prevents the highly reactive amino group from participating in undesired side reactions during complex synthetic sequences, allowing for precise, controlled chemical transformations.

This guide provides a comprehensive technical overview of **Z-DL-Phe(4-CL)-OH**, detailing its physicochemical properties, structural features, synthesis, and key applications for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles to provide an authoritative resource for laboratory applications.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use. This section details the key identifiers and structural characteristics of **Z-DL-Phe(4-CL)-OH**.


Chemical and Physical Properties


The fundamental properties of **Z-DL-Phe(4-CL)-OH** are summarized in the table below. These data are critical for handling, storage, and experimental design.

Property	Value	Reference(s)
IUPAC Name	(2RS)-2-[(Benzoyloxy)carbonylamino]-3-(4-chlorophenyl)propanoic acid	
Synonyms	Z-4-chloro-DL-phenylalanine, Z-DL-p-chlorophenylalanine, CBZ-DL-4-chlorophenylalanine, N-Benzyloxycarbonyl-DL-4-chlorophenylalanine	[1][2]
CAS Number	55478-54-1	[1][2]
Molecular Formula	C ₁₇ H ₁₆ CINO ₄	
Molecular Weight	333.77 g/mol	[2][3]
Appearance	White to off-white crystalline powder or solid	[1][2]
Melting Point	156-163 °C	[1]
Purity	Typically ≥98% (as determined by HPLC)	[1]
Storage Conditions	Store in a cool, dry place, recommended at 0-8 °C	[1][2]

Structural Analysis

The structure of **Z-DL-Phe(4-CL)-OH** is defined by three key components: the core phenylalanine scaffold, the 4-chloro modification on the phenyl ring, and the N-terminal benzyloxycarbonyl (Z) protecting group.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Z-DL-PHE(4-CL)-OH | 55478-54-1 [amp.chemicalbook.com]
- 3. Z-DL-PHE(4-CL)-OH | 55478-54-1 [chemicalbook.com]
- 4. To cite this document: BenchChem. [Z-DL-Phe(4-CL)-OH chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596656#z-dl-phe-4-cl-oh-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com